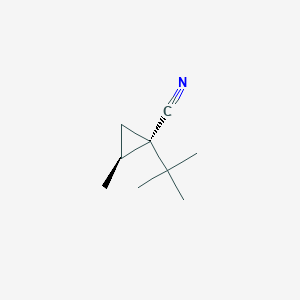
4-chlorobenzoic acid;N-cyclohexylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobenzoic acid;N-cyclohexylcyclohexanamine is a compound that combines two distinct chemical entities: 4-chlorobenzoic acid and N-cyclohexylcyclohexanamine. 4-Chlorobenzoic acid is an organic compound with the molecular formula ClC₆H₄CO₂H. It is a white solid that is soluble in some organic solvents and in aqueous base . N-cyclohexylcyclohexanamine, on the other hand, is a secondary amine derived from cyclohexane.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobenzoic acid is typically prepared by the oxidation of 4-chlorotoluene . The reaction involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the methyl group to a carboxylic acid group.
N-cyclohexylcyclohexanamine can be synthesized through the reductive amination of cyclohexanone with cyclohexylamine. This reaction is typically catalyzed by hydrogen in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of 4-chlorobenzoic acid involves large-scale oxidation processes using similar oxidizing agents as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity. N-cyclohexylcyclohexanamine is produced industrially through continuous flow processes that ensure efficient mixing and reaction of cyclohexanone and cyclohexylamine.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of chlorinated benzoic acids.
Reduction: Reduction of the carboxylic acid group can yield 4-chlorobenzyl alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
N-cyclohexylcyclohexanamine can undergo:
Acylation: Reaction with acyl chlorides to form amides.
Alkylation: Reaction with alkyl halides to form tertiary amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Hydroxide ions (OH⁻), alkoxide ions (RO⁻).
Major Products
4-Chlorobenzoic acid: Chlorinated benzoic acids, 4-chlorobenzyl alcohol.
N-cyclohexylcyclohexanamine: Amides, tertiary amines.
Scientific Research Applications
4-Chlorobenzoic acid;N-cyclohexylcyclohexanamine has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chlorobenzoic acid;N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets and pathways. The carboxylic acid group of 4-chlorobenzoic acid can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. N-cyclohexylcyclohexanamine, being a secondary amine, can interact with receptors and enzymes through hydrogen bonding and hydrophobic interactions, modulating their function.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzoic acid: Similar structure with a bromine atom instead of chlorine.
4-Fluorobenzoic acid: Similar structure with a fluorine atom instead of chlorine.
N-cyclohexylmethylamine: Similar structure with a methyl group instead of a cyclohexyl group.
Uniqueness
4-Chlorobenzoic acid;N-cyclohexylcyclohexanamine is unique due to the presence of both a chlorinated aromatic carboxylic acid and a secondary amine derived from cyclohexane. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
817177-01-8 |
|---|---|
Molecular Formula |
C19H28ClNO2 |
Molecular Weight |
337.9 g/mol |
IUPAC Name |
4-chlorobenzoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C7H5ClO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-6-3-1-5(2-4-6)7(9)10/h11-13H,1-10H2;1-4H,(H,9,10) |
InChI Key |
JRBARZGTHDAUJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC(=CC=C1C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol](/img/structure/B14219536.png)
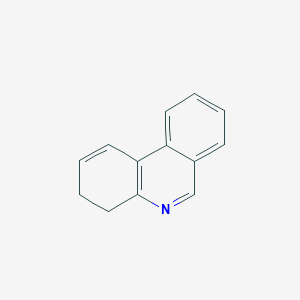
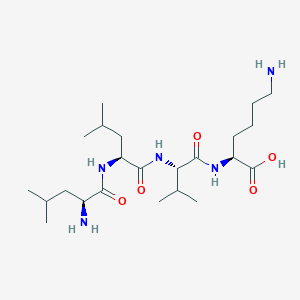


![Benzonitrile, 4-[1-[4-(dimethylamino)phenyl]ethenyl]-](/img/structure/B14219566.png)
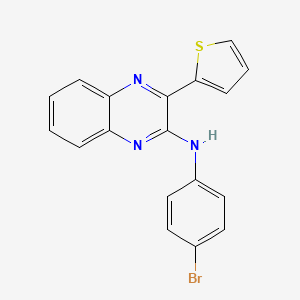
![1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B14219577.png)
![Diselenide, bis[3-(chloromethyl)-2-naphthalenyl]](/img/structure/B14219578.png)
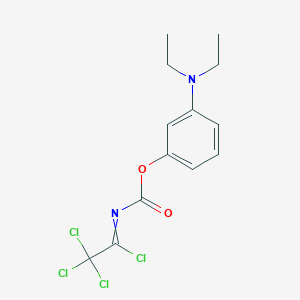
![1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219586.png)


